(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate
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Overview
Description
(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thioxothiazolidin ring, a methoxybenzylidene group, and a butyl ester, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin . The compound has been shown to exhibit potent inhibitory activity against tyrosinase .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production, as tyrosinase is a key enzyme in the melanogenesis pathway .
Biochemical Pathways
The compound affects the melanogenesis pathway, which is responsible for the production of melanin . Melanin is synthesized by melanocytes in the innermost layer of the epidermis and its synthesis is stimulated by various molecules and conditions . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the melanogenesis pathway .
Pharmacokinetics
Thiazolidine derivatives, to which this compound belongs, have been reported to show varied biological properties, suggesting they may have favorable pharmacokinetic profiles .
Result of Action
The primary result of the compound’s action is the suppression of melanin production . This is achieved through the inhibition of tyrosinase activity . As a result, the compound may have potential applications in the development of effective pharmacological and cosmetic agents for skin-whitening .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as UV light can increase melanogenesis substantially via tyrosinase activation . Therefore, the compound’s efficacy in inhibiting tyrosinase and suppressing melanin production may be influenced by environmental factors such as exposure to UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thioxothiazolidin ring, the introduction of the methoxybenzylidene group, and the esterification to form the butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thioxothiazolidin derivatives.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share some structural similarities and are known for their biological activities.
Thiazolidin derivatives: Compounds with a thiazolidin ring are often studied for their medicinal properties.
Methoxybenzylidene derivatives: These compounds are explored for their potential therapeutic applications.
Uniqueness
What sets (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
butyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S2/c1-3-4-15-33-25(31)19-10-12-20(13-11-19)27-23(29)9-6-14-28-24(30)22(35-26(28)34)17-18-7-5-8-21(16-18)32-2/h5,7-8,10-13,16-17H,3-4,6,9,14-15H2,1-2H3,(H,27,29)/b22-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAXGHNMOQUFSX-XLNRJJMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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